![molecular formula C15H24N4O2 B2988647 N-(4,6-二甲基-2-吗啉嘧啶-5-基)新戊酰胺 CAS No. 1797650-73-7](/img/structure/B2988647.png)
N-(4,6-二甲基-2-吗啉嘧啶-5-基)新戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide”, involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . These methods can be used to synthesize various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide” is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms. The molecule also contains a morpholine ring and a pivalamide group.
Chemical Reactions Analysis
Pyrimidine derivatives, such as “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions involving anilines, aryl ketones, and DMSO . They can also undergo ZnCl2-catalyzed three-component coupling reactions .
科学研究应用
3-氧杂双环[4.1.0]庚烷的发现
Hobbs 等人 (2019) 讨论了发现一种有效的非含氮吗啉等排体的 3-氧杂双环[4.1.0]庚烷及其在 PI3K-AKT-mTOR 通路抑制剂中的应用。这项研究重点介绍了吗啉衍生物在激酶抑制中的用途,重点是 mTORC1 和 mTORC2 选择性抑制 (H. Hobbs 等人,2019)。
新型苯并二呋喃基和噻唑嘧啶的合成
Abu-Hashem 等人 (2020) 合成了衍生自维斯纳杰酮和凯林酮的新型化合物,展示了吗啉在开发抗炎和镇痛剂中的作用。他们的工作表明这些衍生物在 COX 抑制及其治疗应用中的潜力 (A. Abu‐Hashem、S. Al-Hussain、M. Zaki,2020)。
二氢嘧啶酮衍生物的一锅 Biginelli 合成
Bhat 等人 (2018) 报道了含有哌嗪/吗啉部分的二氢嘧啶酮衍生物的合成,强调了该方法的简单性和效率。这项研究有助于理解合成具有潜在生物应用的杂环化合物 (M. A. Bhat 等人,2018)。
4-(噻吩并[3,2-d]嘧啶-4-基)吗啉的合成
Lei 等人 (2017) 开发了一种快速且绿色的合成方法,用于 4-(噻吩并[3,2-d]嘧啶-4-基)吗啉衍生物,这是抑制肿瘤坏死因子-α 和一氧化氮的重要中间体。这项工作强调了吗啉衍生物在开发具有潜在抗肿瘤活性的化合物中的重要性 (H. Lei 等人,2017)。
属性
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10-12(18-13(20)15(3,4)5)11(2)17-14(16-10)19-6-8-21-9-7-19/h6-9H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIKNKJKBZGYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。